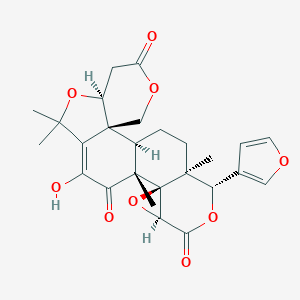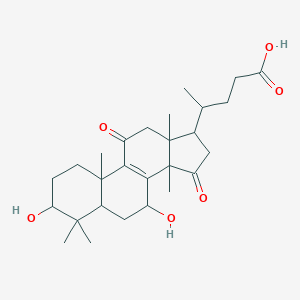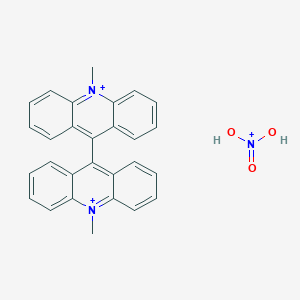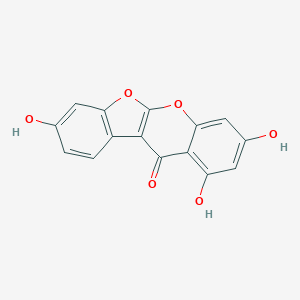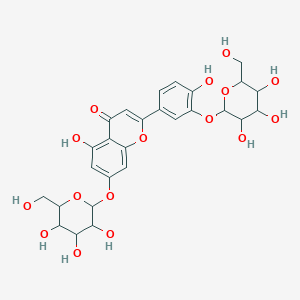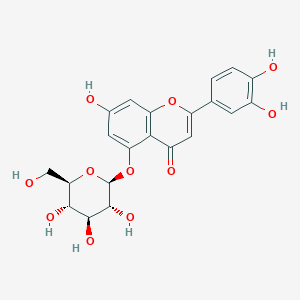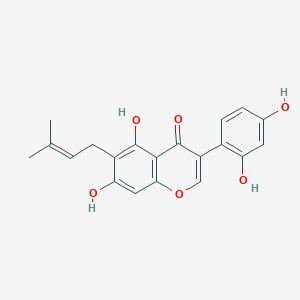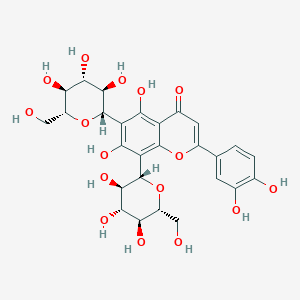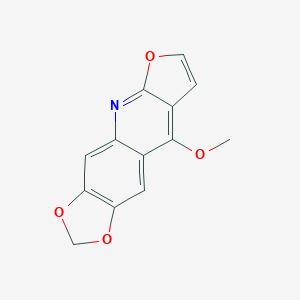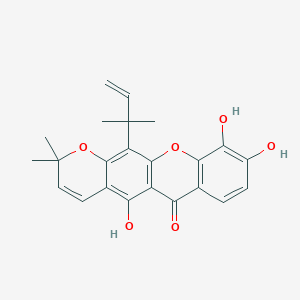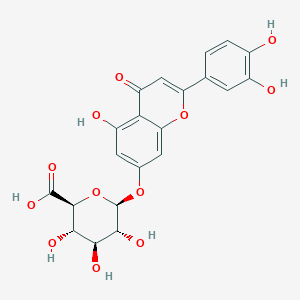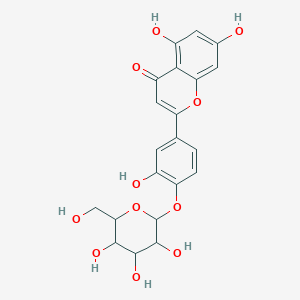
Luteolin-4'-glucoside
Overview
Description
Luteolin 4'-glucoside is a natural product found in Disporum cantoniense, Pseudognaphalium affine, and other organisms with data available.
Mechanism of Action
- One of its key targets is NF-κB (nuclear factor kappa B) , a transcription factor involved in inflammation and immune responses .
- Additionally, it interacts with enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) , which play roles in inflammation and oxidative stress .
- It suppresses the phosphorylation of p38 MAPK , JNK , and ERK , leading to reduced NF-κB nuclear translocation and subsequent inflammation .
- By inhibiting COX-2 and iNOS expression, it decreases the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) .
- Luteolin-4’-glucoside affects several pathways:
- Anti-inflammatory pathway : By downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), it mitigates inflammation .
- Anticancer pathway : It directly inhibits tumor cell growth, induces apoptosis, and regulates angiogenesis .
- Antioxidant pathway : Luteolin-4’-glucoside scavenges free radicals, protecting cells from oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Luteolin-4’-Glucoside plays a crucial role in biochemical reactions. It is a substrate for the enzyme uridine diphosphate glycosyltransferase (UGT), which catalyzes the glycosylation of luteolin . This reaction results in the formation of luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside . The glycosylation process enhances the solubility and stability of luteolin, thereby influencing its bioavailability and biological activity .
Cellular Effects
The effects of Luteolin-4’-Glucoside on cells are largely attributed to its antioxidant potential . It has been found to be effective in preventing oxidative damage in cells . Additionally, it has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities .
Molecular Mechanism
The molecular mechanism of action of Luteolin-4’-Glucoside involves its interaction with various biomolecules. It binds to enzymes and proteins, influencing their function and activity . For instance, it acts as a substrate for UGT, influencing the enzyme’s activity and the subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luteolin-4’-Glucoside can change over time. For example, increased temperature enhances the activities of UGT, leading to an elevated production of luteolin-4’,7-di-O-glucoside .
Metabolic Pathways
Luteolin-4’-Glucoside is involved in the flavonoid biosynthesis pathway. It is metabolized by the enzyme UGT, which adds a glucose moiety to the luteolin molecule, forming luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside .
Transport and Distribution
The transport and distribution of Luteolin-4’-Glucoside within cells and tissues are influenced by its glycosylation. Glycosylation enhances the solubility of luteolin, facilitating its transport and distribution .
Properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXUSWGOJMEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6920-38-3 | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



